1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride
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Overview
Description
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride is a useful research compound. Its molecular formula is C17H20ClFN2O and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The scale-up synthesis of dopamine uptake inhibitors such as GBR-12909, which shares structural similarities with 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride, has been explored to develop robust processes that eliminate the need for chromatographic purifications and minimize the use of environmentally harmful reagents. These efforts aim to improve the overall yield and reproducibility of synthesizing such compounds, highlighting their importance in research focused on the dopamine system (Ironside et al., 2002).
Biological Evaluation and Potential Therapeutic Uses
Compounds structurally related to 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine have been synthesized and evaluated for their serotonin-selective reuptake inhibition (SSRI) properties, aiming to develop antidepressants with potentially improved adverse reaction profiles. This research underlines the potential of piperazine derivatives in creating more effective and better-tolerated SSRIs (Dorsey et al., 2004).
Pharmacological Tools
Research has also focused on developing long-acting dopamine transporter ligands based on piperazine derivatives. These compounds are investigated for their potential in treating cocaine abuse by providing insight into the dopamine system's role in addiction. Such studies are crucial for developing therapeutic agents targeting the dopamine transporter with high selectivity and potency (Hsin et al., 2002).
Exploration of Novel Mechanisms
The investigation into bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the diverse applications of piperazine derivatives. By synthesizing and evaluating various analogues, researchers aim to discover compounds that are significantly more potent than earlier iterations, thus contributing to the ongoing search for effective HIV treatments (Romero et al., 1994).
Mechanism of Action
Target of Action
It is categorized as a piperazine , a class of compounds known to interact with the GABA receptor , and serotonin release .
Mode of Action
Piperazines are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Phenylpiperazines, a related class of compounds, are known to direct central serotonin release .
Biochemical Pathways
Based on its classification as a piperazine, it may influence the gabaergic and serotonergic systems .
Pharmacokinetics
The compound is a crystalline solid and has solubility in DMSO, Methanol, and PBS (pH 7.2) .
Result of Action
As a piperazine, it may induce changes in nerve function due to its interaction with GABA receptors .
Action Environment
The compound is stable for at least 5 years when stored at -20°c .
Properties
IUPAC Name |
1-[3-[(3-fluorophenyl)methoxy]phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c18-15-4-1-3-14(11-15)13-21-17-6-2-5-16(12-17)20-9-7-19-8-10-20;/h1-6,11-12,19H,7-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPXIBXIOALEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.